molecular formula C11H11NO3 B11897628 (R)-2-Amino-3-(benzofuran-3-yl)propanoic acid

(R)-2-Amino-3-(benzofuran-3-yl)propanoic acid

Cat. No.: B11897628
M. Wt: 205.21 g/mol
InChI Key: IIQKYWMOMQWBER-SECBINFHSA-N
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Description

®-2-Amino-3-(benzofuran-3-yl)propanoic acid is an organic compound that contains a nitrogen atom in its structureThis compound is also used as a precursor for the synthesis of other compounds, such as lysine and polypeptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(benzofuran-3-yl)propanoic acid typically involves the use of benzofuran derivatives. One common method is the reaction of 3-hydroxy-3H-benzofuran-2-one with appropriate amines under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-3-(benzofuran-3-yl)propanoic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(benzofuran-3-yl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

®-2-Amino-3-(benzofuran-3-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(benzofuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It is metabolized in the intestinal tract to produce pyruvic acid through decarboxylation. The decarboxylated form of this compound has been shown to have optical absorption properties, which may be due to the presence of a singlet state with low energy .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(benzofuran-2-yl)propanoic acid
  • 2-Amino-3-(benzofuran-4-yl)propanoic acid
  • 2-Amino-3-(benzofuran-5-yl)propanoic acid

Uniqueness

®-2-Amino-3-(benzofuran-3-yl)propanoic acid is unique due to its specific structural configuration and the presence of the benzofuran ring, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(2R)-2-amino-3-(1-benzofuran-3-yl)propanoic acid

InChI

InChI=1S/C11H11NO3/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m1/s1

InChI Key

IIQKYWMOMQWBER-SECBINFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CO2)C[C@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CC(C(=O)O)N

Origin of Product

United States

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